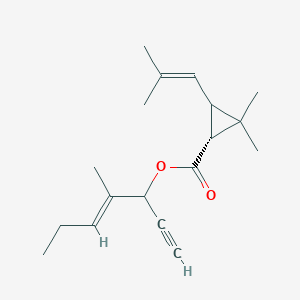![molecular formula C19H19NO3 B1252443 4H-1-Benzopyran-4-one, 2-[4-(diethylamino)phenyl]-3-hydroxy- CAS No. 146680-78-6](/img/structure/B1252443.png)
4H-1-Benzopyran-4-one, 2-[4-(diethylamino)phenyl]-3-hydroxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4H-1-Benzopyran-4-one, 2-[4-(diethylamino)phenyl]-3-hydroxy-” is a chemical compound . It is also known as Flavone . The molecular formula is C9H6O2 and the molecular weight is 146.1427 .
Molecular Structure Analysis
The molecular structure of “4H-1-Benzopyran-4-one, 2-[4-(diethylamino)phenyl]-3-hydroxy-” can be viewed using Java or Javascript .Physical And Chemical Properties Analysis
The physical and chemical properties of “4H-1-Benzopyran-4-one, 2-[4-(diethylamino)phenyl]-3-hydroxy-” can be found in various resources .Applications De Recherche Scientifique
Antiproliferative Activity Against Cancer Cell Lines
Benzopyran-4-ones have been identified as potent cytotoxic agents against multi-drug resistant cancer cell lines. The design and synthesis of hybrid compounds containing benzopyran-4-one have shown significant antiproliferative activities. These compounds have demonstrated low cytotoxicity to normal cell lines, suggesting their potential as selective anticancer agents .
Near-Infrared Fluorescent Molecules for Optical Imaging
Novel fluorescent 4H-1-benzopyrans have been developed as near-infrared fluorescent molecules. These compounds exhibit high viscosity sensitivity and environmental sensitivity, making them suitable for optical imaging probes. Their ability to enter cancer cell nuclei and bind to proteins with low toxicity highlights their potential in drug development .
Excited-State Intramolecular Proton Transfer (ESIPT) Mechanism
The ESIPT mechanism of 3-hydroxyflavone derivatives, including benzopyran-4-one derivatives, has been studied for its dual fluorescence properties. This process is influenced by solvent media, and the compounds show promise as fluorescent probes due to their solvatochromic effect .
Polyimide Materials with Enhanced Properties
Benzopyran-4-one derivatives have been utilized in the synthesis of novel aromatic diamine monomers for polyimides. These polyimides exhibit good solubility, high thermal stability, and excellent hydrophobic properties, making them applicable in fields like microelectronics, aerospace, and automotive .
Inhibitors of Acetylcholinesterases and AGEs Formation
A series of 2-phenyl-1-benzopyran-4-one derivatives have been designed and evaluated as inhibitors of acetylcholinesterases (AChEs) and advanced glycation end products (AGEs) formation. They also possess radical scavenging activity, which is beneficial in treating diseases like Alzheimer’s .
Pharmacophore for Antidiabetic Drug Discovery
Benzopyran-4-one is considered an ideal pharmacophore for lead optimization in antidiabetic drug discovery. Analogues of this compound have been synthesized and evaluated for their ability to inhibit PI3K activity, which is crucial in the development of antidiabetic drugs .
Safety And Hazards
Propriétés
IUPAC Name |
2-[4-(diethylamino)phenyl]-3-hydroxychromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c1-3-20(4-2)14-11-9-13(10-12-14)19-18(22)17(21)15-7-5-6-8-16(15)23-19/h5-12,22H,3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTRKEYLXTPNPIY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80477337 |
Source


|
| Record name | 4H-1-Benzopyran-4-one, 2-[4-(diethylamino)phenyl]-3-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80477337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4H-1-Benzopyran-4-one, 2-[4-(diethylamino)phenyl]-3-hydroxy- | |
CAS RN |
146680-78-6 |
Source


|
| Record name | 4H-1-Benzopyran-4-one, 2-[4-(diethylamino)phenyl]-3-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80477337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

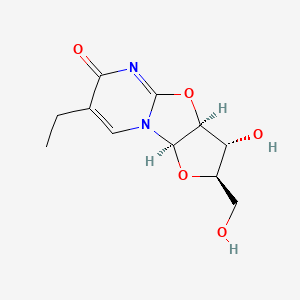
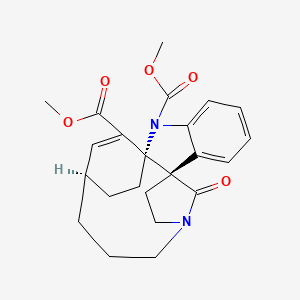
![1-[4-[3-Methyl-4-(3-methylphenyl)-1-piperazinyl]-3-nitrophenyl]piperidine-2,6-dione](/img/structure/B1252363.png)
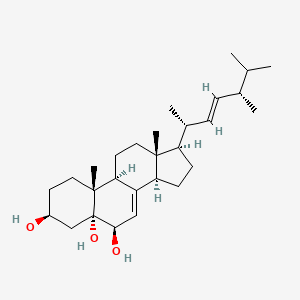

![(6R,7S)-7-[[2-(2-amino-4-thiazolyl)-1-oxoethyl]amino]-3-[[[1-[2-(dimethylamino)ethyl]-5-tetrazolyl]thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1252370.png)
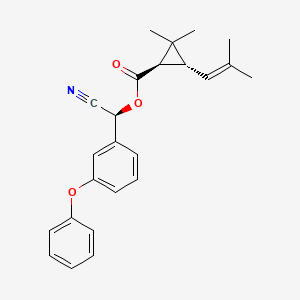
![[(1S,2S,4R,7Z,10R,11R)-4,8-dimethyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-10-yl] acetate](/img/structure/B1252375.png)

![2-[2-fluoro-5-(4-methyl-1-piperazinyl)-4-nitrophenyl]-3,4-dihydro-1H-isoquinoline](/img/structure/B1252377.png)

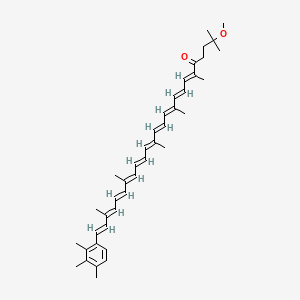
![8-[(1S,5S,6R)-6-[2,4-dihydroxy-3-(3-methylbut-2-enyl)benzoyl]-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-3-(3-methylbut-2-enyl)chromen-4-one](/img/structure/B1252384.png)
